

# Ocular Hypotensive Effects of FR-190997: A Technical Guide

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## Compound of Interest

Compound Name: FR-190997

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This technical guide provides a comprehensive overview of the ocular hypotensive properties of **FR-190997**, a novel nonpeptide bradykinin B2-receptor partial agonist. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development in the field of glaucoma therapeutics.

## Core Mechanism of Action

**FR-190997** is a selective partial agonist for the bradykinin B2 receptor.<sup>[1][2]</sup> Its intraocular pressure (IOP)-lowering effect is primarily attributed to an increase in the uveoscleral outflow of aqueous humor.<sup>[1][2][3]</sup> This is achieved through a signaling cascade initiated by the activation of the B2 receptor in key ocular tissues, including the ciliary muscle and trabecular meshwork.<sup>[1][2]</sup>

The proposed signaling pathway is as follows:



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**Caption:** Signaling pathway of **FR-190997** in ocular cells.

## Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **FR-190997**.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Value	Cell/System	Reference
B2-Receptor Binding Affinity (Ki)	9.8 nM	Human cloned B2-receptor	[1][2]
Intracellular Ca <sup>2+</sup> Mobilization (EC50)	155 nM	Human nonpigmented ciliary epithelial cells, trabecular meshwork cells, and ciliary muscle cells	[1][2]
Intracellular Ca <sup>2+</sup> Mobilization (Emax)	38-80%	Human nonpigmented ciliary epithelial cells, trabecular meshwork cells, and ciliary muscle cells	[1][2]
Prostaglandin Production (EC50)	15-19 nM	Human ciliary muscle and trabecular meshwork cells	[1][2]
Prostaglandin Production (Emax)	27-33%	Human ciliary muscle and trabecular meshwork cells	[1][2]

Table 2: In Vivo Ocular Hypotensive Efficacy in Ocular Hypertensive Cynomolgus Monkeys

Parameter	Value	Dose	Time Point	Reference
IOP Reduction	37% (P < 0.001)	30 µg (topical)	24 hours post-dosing	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Uveoscleral Outflow Increase	2.6 to 3.9-fold above baseline	Not specified	Not specified	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

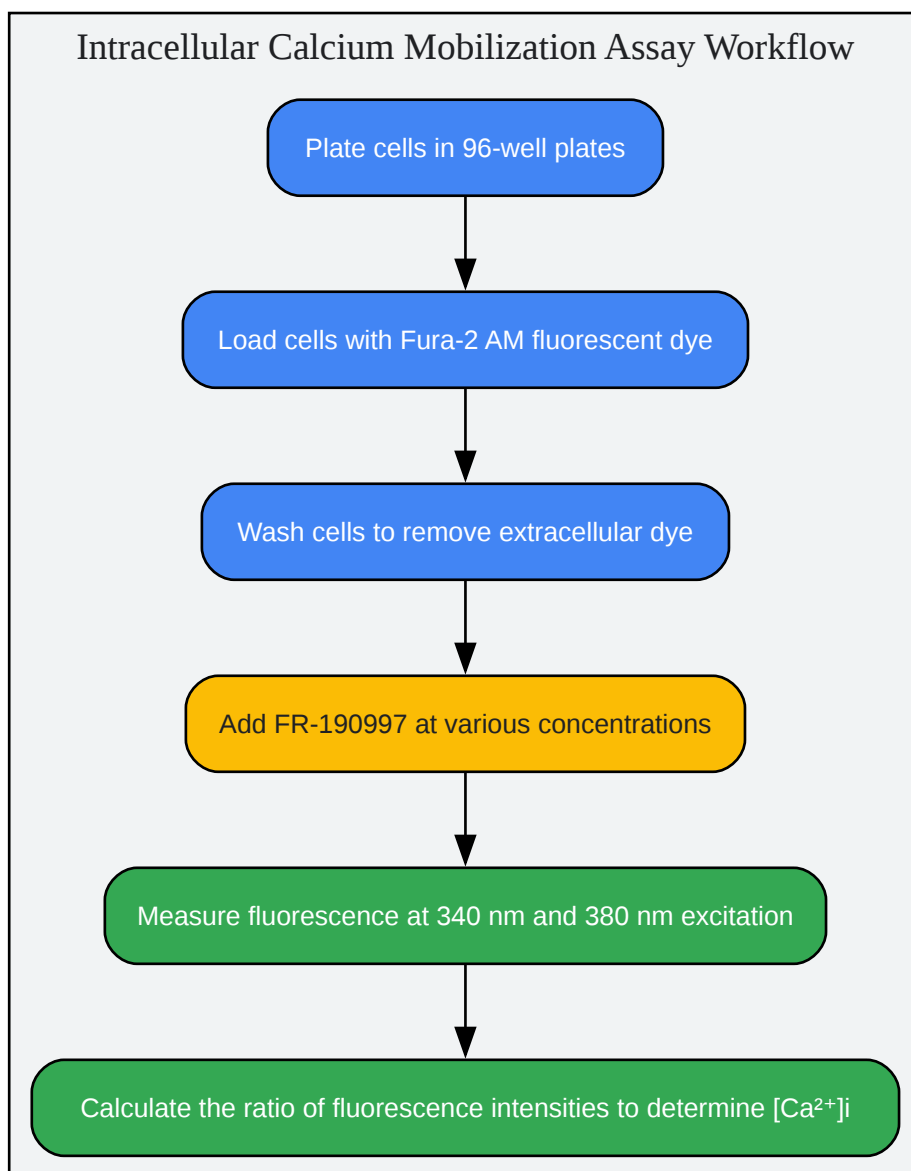
### In Vitro Studies

#### 3.1.1. Cell Culture

- Human Ciliary Muscle (h-CM) and Trabecular Meshwork (h-TM) Cells: Primary cultures of h-CM and h-TM cells were established from donor eyes. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were used for experiments between passages 3 and 6.

#### 3.1.2. Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>) Mobilization Assay

The workflow for measuring intracellular calcium mobilization is depicted below.



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**Caption:** Workflow for intracellular calcium assay.

- Protocol: Cultured h-CM or h-TM cells were seeded in 96-well plates. After reaching confluence, cells were loaded with the fluorescent calcium indicator Fura-2 AM. Following a wash step to remove extracellular dye, baseline fluorescence was recorded. **FR-190997** was then added at various concentrations, and the change in fluorescence intensity was measured using a fluorescence plate reader. The ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm was used to calculate the intracellular calcium concentration.

### 3.1.3. Prostaglandin (PG) and Pro-Matrix Metalloproteinase (MMP) Release Assays

- Protocol: Confluent cultures of h-CM or h-TM cells were washed and incubated with serum-free medium containing different concentrations of **FR-190997** for a specified period (e.g., 24 hours). The cell culture supernatant was then collected. The concentrations of PGs (e.g., PGE2) and pro-MMPs (e.g., pro-MMP-1, pro-MMP-3) were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

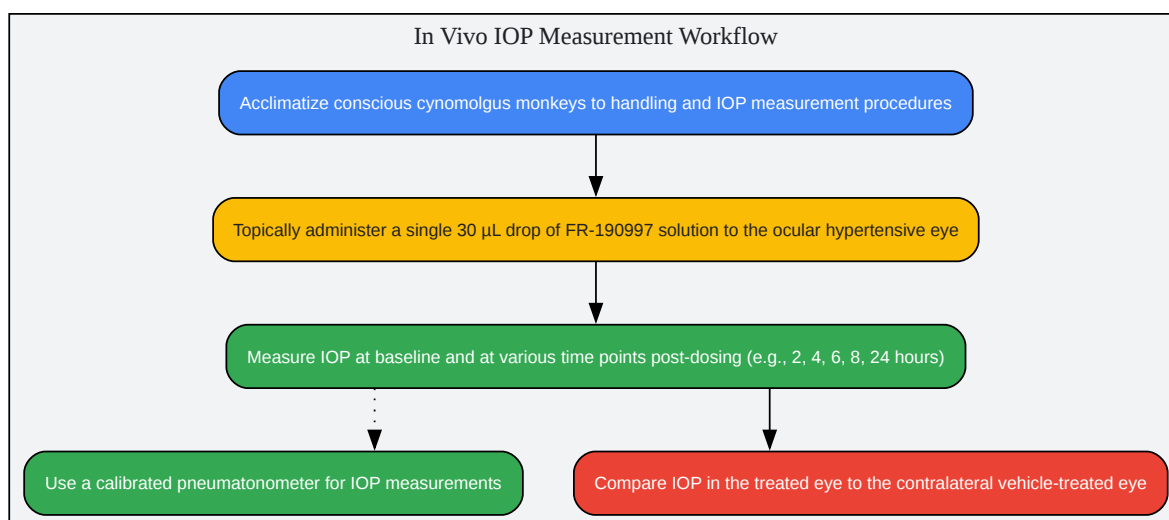
## In Vivo Studies

### 3.2.1. Animal Model

- Species: Conscious Cynomolgus monkeys (*Macaca fascicularis*) with laser-induced unilateral ocular hypertension were used. This model is a well-established preclinical model for glaucoma research.

### 3.2.2. Intraocular Pressure (IOP) Measurement

The experimental workflow for in vivo IOP measurement is outlined below.



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**Caption:** Workflow for in vivo IOP measurement.

- Protocol: Baseline IOP was measured in both eyes of the monkeys using a calibrated pneumatonometer. A single topical dose of **FR-190997** (e.g., 30 µg in a 30 µL vehicle) was administered to the ocular hypertensive eye. The contralateral eye received the vehicle as a control. IOP was then measured at multiple time points post-instillation to determine the time course and magnitude of the ocular hypotensive effect.

### 3.2.3. Aqueous Humor Outflow Studies

- Protocol: To determine the mechanism of IOP reduction, aqueous humor outflow facility was assessed. This was likely performed using a two-level constant pressure perfusion method in anesthetized monkeys. This technique allows for the separate calculation of trabecular outflow and uveoscleral outflow. The increase in uveoscleral outflow in **FR-190997**-treated eyes compared to control eyes was quantified.

## Conclusion

**FR-190997** demonstrates potent ocular hypotensive activity in a relevant preclinical model of ocular hypertension. Its mechanism of action, involving the stimulation of the bradykinin B2 receptor to increase uveoscleral outflow, represents a novel approach to IOP reduction. The quantitative data on its receptor affinity, functional potency, and in vivo efficacy provide a strong foundation for its further development as a potential therapeutic agent for glaucoma. The detailed experimental protocols outlined in this guide can serve as a reference for researchers aiming to replicate or build upon these findings.

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## References

- 1. FR-190997, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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